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For Researchers, Scientists, and Drug Development Professionals

Abstract
SRT3190 is a synthetic, potent, and selective small-molecule activator of Sirtuin 1 (SIRT1), a

nicotinamide adenine dinucleotide (NAD+)-dependent protein deacetylase. As a member of the

sirtuin family of enzymes, SIRT1 is a key regulator of numerous cellular processes, including

metabolism, inflammation, and cellular stress responses. SRT3190 and its analogs have been

investigated for their therapeutic potential in a range of age-related and metabolic diseases,

including type 2 diabetes, inflammation, and neurodegenerative disorders. This guide provides

an in-depth technical overview of SRT3190, detailing its mechanism of action, summarizing key

preclinical data, and outlining relevant experimental protocols.

Core Concepts: Introduction to SRT3190
SRT3190 is a member of a class of compounds known as sirtuin-activating compounds

(STACs). It was developed by Sirtris Pharmaceuticals, a company focused on leveraging the

therapeutic potential of sirtuins.[1]
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Property Value

Molecular Formula C₁₈H₂₃F₂N₅O₄S

Molecular Weight 475.54 g/mol

SRT3190 is a selective activator of SIRT1, exhibiting an EC50 of 0.16 μM. Its potency against

other sirtuin isoforms is significantly lower, being over 230-fold less potent for SIRT2 and

SIRT3. This selectivity makes it a valuable tool for studying the specific roles of SIRT1.

Mechanism of Action: Allosteric Activation of SIRT1
SRT3190 activates SIRT1 through an allosteric mechanism. Unlike compounds that directly

interact with the enzyme's active site, SRT3190 binds to a site on the SIRT1 enzyme-peptide

substrate complex located N-terminal to the catalytic domain. This binding event induces a

conformational change in the SIRT1 enzyme, which lowers the Michaelis constant (Km) for its

acetylated substrates without significantly affecting the maximal velocity (Vmax).[2] This

enhanced substrate affinity leads to a more efficient deacetylation of SIRT1 targets.

The activation of SIRT1 by SRT3190 and similar STACs can have profound effects on

downstream signaling pathways. By deacetylating key transcription factors and cofactors,

SIRT1 activation can modulate gene expression to improve metabolic function and reduce

inflammation.

Signaling Pathway of SIRT1 Activation by SRT3190 and Downstream Effects:
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Caption: SRT3190 allosterically activates SIRT1, leading to the deacetylation of downstream

targets like PGC-1α and NF-κB, which in turn improves mitochondrial biogenesis, glucose

homeostasis, and reduces inflammation.

Preclinical Data Summary
While much of the publicly available in-depth preclinical data focuses on the close analog

SRT1720, the findings are considered highly relevant to understanding the therapeutic potential

of SRT3190 due to their structural and functional similarities.

Metabolic Disease
Studies in diet-induced obese (DIO) and genetically obese (ob/ob) mice have demonstrated

that SIRT1 activation by compounds like SRT1720 significantly improves metabolic

parameters.

Table 1: Effects of a SIRT1 Activator (SRT1720) in a Diet-Induced Obese Mouse Model[2]
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Parameter Vehicle SRT1720 % Change p-value

Fasting Plasma

Glucose (mg/dL)
140 ± 5 110 ± 3 ↓ 21.4% < 0.001

Glucose AUC

(oral glucose

tolerance test)

4550 ± 463 2490 ± 236 ↓ 45.3% < 0.01

Insulin AUC (oral

glucose

tolerance test)

277 ± 32 127 ± 25 ↓ 54.2% < 0.01

These results indicate a significant improvement in glucose homeostasis and insulin sensitivity.

Hyperinsulinemic-euglycemic clamp studies in Zucker fa/fa rats further confirmed that SIRT1

activators enhance insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal

muscle, and liver.[2]

Inflammation
SIRT1 activation has been shown to have potent anti-inflammatory effects. This is primarily

mediated through the deacetylation and subsequent inhibition of the p65 subunit of NF-κB, a

master regulator of inflammatory gene expression.

A study using the SIRT1 activator SRT1720 demonstrated a reduction in inflammation in a

mouse model of pneumosepsis. Treatment with SRT1720 led to decreased levels of pro-

inflammatory cytokines such as IL-6 and TNF-α in the plasma.[3] Furthermore, in vitro studies

with human monocytes showed that SRT1720 could dampen the inflammatory response to

bacterial components.[3]

Experimental Protocols
In Vitro SIRT1 Activation Assay
This protocol is adapted from commercially available kits and published methodologies for

measuring the activity of SIRT1 activators.

Workflow for In Vitro SIRT1 Activation Assay:
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Caption: A typical workflow for an in vitro SIRT1 activation assay using a fluorogenic substrate.

Detailed Methodology:

Reagent Preparation:

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

MgCl₂).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b610999?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilute recombinant human SIRT1 enzyme in the assay buffer.

Prepare a solution of an acetylated fluorogenic peptide substrate (e.g., a p53-derived

peptide with a covalently attached fluorophore).

Prepare a solution of NAD+.

Prepare serial dilutions of SRT3190 in the assay buffer containing a small percentage of

DMSO.

Assay Procedure:

In a 96-well plate, add the SIRT1 enzyme, the acetylated peptide substrate, and NAD+ to

each well.

Add the different concentrations of SRT3190 or vehicle control (DMSO) to the respective

wells.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Stop the enzymatic reaction and develop the fluorescent signal by adding a developer

solution containing a protease that cleaves the deacetylated peptide, releasing the

fluorophore.

Incubate for a further period (e.g., 15-30 minutes) at 37°C.

Data Acquisition and Analysis:

Measure the fluorescence intensity using a microplate reader at the appropriate excitation

and emission wavelengths for the fluorophore.

Subtract the background fluorescence (wells without SIRT1 enzyme).

Plot the fluorescence intensity against the logarithm of the SRT3190 concentration and fit

the data to a four-parameter logistic equation to determine the EC50 value.

Diet-Induced Obesity (DIO) Mouse Model
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This protocol outlines the induction of obesity and subsequent treatment with a SIRT1 activator.

Workflow for a Diet-Induced Obesity Study:
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Caption: A typical experimental workflow for evaluating the efficacy of SRT3190 in a diet-

induced obesity mouse model.

Detailed Methodology:

Induction of Obesity:

Male C57BL/6J mice (e.g., 6-8 weeks old) are fed a high-fat diet (HFD), typically

containing 45% to 60% of calories from fat, for a period of 8 to 12 weeks.[4] A control

group is fed a standard chow diet.

Monitor body weight and food intake weekly.

Treatment:

Once the mice on the HFD have developed obesity and insulin resistance (confirmed by

elevated fasting glucose and impaired glucose tolerance), they are randomized into

treatment groups.

Administer SRT3190 or a vehicle control daily via a suitable route, such as oral gavage.

The dose and duration of treatment will depend on the specific study design.

Metabolic Phenotyping:

Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a bolus of glucose

(e.g., 2 g/kg body weight) via oral gavage.[5] Collect blood samples at baseline (0

minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and

120 minutes) to measure blood glucose and plasma insulin levels.

Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), administer an

intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose at

baseline and at regular intervals post-injection.

Tissue Analysis:
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At the end of the study, euthanize the mice and collect tissues such as the liver, skeletal

muscle, and adipose tissue.

These tissues can be used for various downstream analyses, including gene expression

analysis (e.g., qPCR for inflammatory markers), protein analysis (e.g., Western blotting for

signaling pathway components), and histological examination.

Conclusion
SRT3190 is a valuable research tool for investigating the therapeutic potential of SIRT1

activation. Its selectivity and well-characterized allosteric mechanism of action make it suitable

for preclinical studies in models of metabolic and inflammatory diseases. The data from studies

on its close analog, SRT1720, provide a strong rationale for the continued investigation of

SRT3190 and similar compounds for the treatment of age-related disorders. The experimental

protocols outlined in this guide provide a framework for researchers to further explore the

biological effects of this potent SIRT1 activator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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